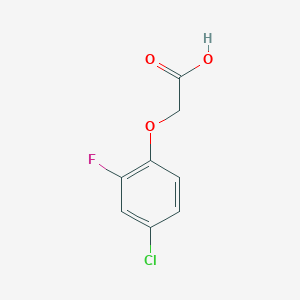

2-(4-Chloro-2-fluorophenoxy)acetic acid

描述

属性

IUPAC Name |

2-(4-chloro-2-fluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGSUCYKLVFPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278571 | |

| Record name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-75-0 | |

| Record name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-2-fluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Conditions

- Phenol derivative: 4-chloro-2-fluorophenol is used as the nucleophile.

- Haloacetic acid derivative: Typically chloroacetic acid or its sodium salt (sodium chloroacetate) serves as the electrophile.

- Base: Sodium hydroxide or potassium carbonate is used to deprotonate the phenol, forming the phenolate ion, which is more nucleophilic.

- Solvent: Water or polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile.

- Temperature: Reaction temperatures range from ambient to 100°C to facilitate substitution.

Reaction Mechanism

The phenol is first converted to its phenolate ion by treatment with base. This ion attacks the electrophilic carbon of the haloacetic acid derivative, displacing the halide ion and forming the ether bond.

Hydrolysis and Purification

After the ether intermediate is formed, it is often isolated and purified. Hydrolysis or acidification steps convert any ester or salt forms into the free acid, this compound.

Detailed Preparation Example (Analogous Method)

While direct patents or literature for this compound are scarce, the preparation of structurally similar compounds such as 2-(4-chlorophenoxy)acetic acid or 2,4-dichlorophenoxyacetic acid provides a reliable synthetic framework:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-chloro-2-fluorophenol + sodium hydroxide + chloroacetic acid | Phenol is deprotonated with NaOH; chloroacetic acid added; mixture heated at ~100°C for 40 min | Formation of this compound sodium salt |

| 2 | Acidification with HCl to pH ~4 | Precipitates free acid | Solid isolated by filtration and washing |

| 3 | Purification by recrystallization from water or organic solvents | Enhances purity | Purity > 98% achievable |

This approach is adapted from methods for 2,4-dichlorophenoxyacetic acid preparation, which are well-documented and industrially scalable.

Alternative Synthetic Routes and Catalysts

- Copper-catalyzed coupling: In some related syntheses (e.g., for 2-(2-(4-chlorophenyl)phenyl)acetic acid), copper powder is used to facilitate coupling between phenol and halogenated acetophenones under nitrogen atmosphere at elevated temperatures (125-130°C) for extended periods (10 hours). This method improves yield and reduces reaction severity but may be costlier and more complex.

- Use of sodium hydride or potassium carbonate: These bases can be employed for phenol deprotonation, with potassium carbonate offering milder conditions but sometimes lower yields.

- Chlorination post-ether formation: For chlorinated phenoxyacetic acids, chlorination of phenoxyacetic acid intermediates using iron phthalocyanine catalysts and chlorine gas has been reported to enhance selectivity and yield.

Data Table: Comparative Preparation Methods for Phenoxyacetic Acid Derivatives

| Parameter | Sodium Hydroxide Base Method | Copper Powder Catalyzed Method | Chlorination Post-Synthesis |

|---|---|---|---|

| Base used | NaOH | NaOH + Cu powder | NaOH |

| Temperature | 100°C (40 min) | 125-130°C (10 h) | 75°C (chlorination) |

| Atmosphere | Ambient or nitrogen | Nitrogen | Chlorine gas bubbling |

| Yield | High (~98%) | Improved yield, purity | High purity (99.7%) |

| Purification | Acidification, recrystallization | Multi-step extraction, acidification, washing | Filtration, drying |

| Cost & Safety | Simple, low cost | Higher cost, more hazardous | Requires chlorine handling |

Research Findings and Industrial Considerations

- The sodium hydroxide-mediated reaction with chloroacetic acid and substituted phenol is straightforward, cost-effective, and scalable, making it preferred for industrial production.

- Copper-catalyzed methods can improve yields and reduce by-products but require more stringent control and higher costs.

- Chlorination steps using catalysts like iron phthalocyanine improve selectivity in chlorinated derivatives but involve handling hazardous reagents.

- Reaction pH control is crucial; alkaline conditions favor ether formation, while acidification precipitates the free acid product.

- Purity and yield optimization often involve solvent extraction, recrystallization, and washing steps.

化学反应分析

Types of Reactions: 2-(4-Chloro-2-fluorophenoxy)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

Reduction: Reduction reactions can produce alcohols or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of various substituted phenols or other derivatives.

科学研究应用

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

2-(4-Chloro-2-fluorophenoxy)acetic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to serve as a precursor for biologically active compounds, particularly anti-inflammatory and analgesic agents.

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound can lead to the development of novel anti-inflammatory drugs. For instance, compounds synthesized from this compound have shown promising results in reducing inflammation in preclinical models.

Agricultural Applications

2. Herbicide Development

The compound is also significant in the agricultural sector, where it is used to develop herbicides and plant growth regulators. Its effectiveness in enhancing crop yield and resistance to pests makes it a valuable asset for sustainable agriculture.

Data Table: Comparison of Herbicidal Activity

| Compound Name | Activity Level | Application |

|---|---|---|

| This compound | High | Broadleaf weed control |

| 4-Chloro-2-fluorophenylacetic acid | Moderate | Selective herbicide |

| 2-(2-Chloro-4-fluorophenoxy)acetic acid | Low | Non-selective herbicide |

Biochemical Research

3. Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. Understanding these interactions is crucial for elucidating biochemical pathways and developing therapeutic strategies.

Case Study: Binding Affinity Analysis

A study examining the binding affinity of this compound to specific enzymes revealed its potential role as an inhibitor, suggesting applications in drug discovery targeting metabolic disorders.

Material Science Applications

4. Development of Polymers and Coatings

The compound's chemical properties are being explored for applications in material science, particularly in developing durable polymers and protective coatings. These materials exhibit enhanced chemical resistance and durability.

Diagnostic Applications

5. Use in Clinical Diagnostics

Recent investigations have focused on the potential use of this compound in diagnostic reagents. Its ability to interact with specific biological markers could aid in the detection of diseases.

作用机制

The mechanism by which 2-(4-Chloro-2-fluorophenoxy)acetic acid exerts its effects depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's chloro and fluoro groups can influence its binding affinity and selectivity towards biological targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

a. 2-(4-Chloro-2-fluorophenoxy)propanoic Acid (CAS Not Specified)

- Molecular Formula : C₉H₈ClFO₃

- Key Differences: The acetic acid chain is extended to propanoic acid (additional CH₂ group).

- Synthesis: Prepared via reaction of 4-chloro-2-fluorophenol with propanoic acid derivatives, yielding 92% under optimized conditions .

- Properties : Higher molecular weight (218.61 g/mol ) and altered polarity (Rf = 0.28 in 4:1 hexane:EtOAc) compared to the target compound .

b. 2-(4-Chloro-2-hydroxyphenoxy)acetic Acid (CAS 7417-89-2)

- Molecular Formula : C₈H₇ClO₄

- Key Differences: Hydroxyl (-OH) replaces fluorine at the 2-position on the phenoxy ring.

- Properties: Increased polarity due to the hydroxyl group, with a molecular weight of 202.59 g/mol .

c. 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic Acid (CAS 952483-86-2)

Functional Group Modifications

a. (4-Chloro-2-methylphenoxy)acetic Acid (MCPA, CAS 94-74-6)

- Molecular Formula : C₉H₉ClO₃

- Key Differences : Methyl (-CH₃) replaces fluorine at the 2-position.

- Applications : Widely used as a herbicide.

- Properties :

b. 2-(2,4,6-Trichlorophenoxy)acetic Acid (CAS 575-89-3)

Pharmacokinetic and Physicochemical Comparisons

生物活性

2-(4-Chloro-2-fluorophenoxy)acetic acid is a chemical compound noted for its potential biological activities and applications in pharmaceutical synthesis. Its unique structure, featuring a phenoxy group with chlorine and fluorine substitutions, contributes to its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H6ClF O3

- Molecular Weight : Approximately 204.58 g/mol

- Physical State : White solid

- Solubility : Slightly soluble in water

The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in drug synthesis and agrochemical development.

Research indicates that this compound may interact with specific biological receptors or enzymes. Studies have shown that compounds with similar structures can bind to plant growth regulators or enzymes involved in metabolic pathways, suggesting potential applications in both agriculture and medicine .

Anti-inflammatory Properties

One of the significant areas of research surrounding this compound involves its anti-inflammatory effects. Similar compounds have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, structure-activity relationship (SAR) studies have identified analogues that exhibit potent COX-2 inhibition, which is essential for developing new anti-inflammatory drugs .

Herbicidal Activity

Given its structural similarities to known herbicides, this compound is also investigated for its herbicidal properties. Its ability to modulate plant growth regulators suggests potential use as a selective herbicide in agricultural applications .

Study on COX Inhibition

A study conducted on various aryl acetamide derivatives demonstrated that compounds with similar fluorinated structures showed significant COX-2 inhibition. The findings indicated that the presence of electron-withdrawing groups like fluorine enhances the potency of these compounds against inflammatory pathways .

Antiparasitic Activity

In another investigation focusing on antiparasitic activity, researchers synthesized derivatives of acetic acid that exhibited potent effects against Cryptosporidium. This study highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity .

Data Table: Biological Activity Comparison

常见问题

Q. How do structural modifications influence structure-activity relationships (SAR)?

- Methodology :

- Derivative Synthesis : Modify substituents (e.g., methylenedioxybenzyl groups) to explore steric and electronic effects .

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。